![molecular formula C13H9BrN2 B126899 alpha-(4-Bromophenyl)pyridine-2-acetonitrile CAS No. 85750-24-9](/img/structure/B126899.png)
alpha-(4-Bromophenyl)pyridine-2-acetonitrile
Overview
Description
Alpha-(4-Bromophenyl)pyridine-2-acetonitrile: is a chemical compound with the molecular formula C13H9BrN2 and a molecular weight of 273.13 g/mol It is a pyridine derivative that contains a bromophenyl group and an acetonitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(4-Bromophenyl)pyridine-2-acetonitrile typically involves the reaction of 4-bromobenzyl bromide with sodium cyanide in a solvent mixture of dimethylformamide (DMF) and water . The reaction is carried out at 40°C for 12 hours . After the reaction, the mixture is quenched with water and extracted with ethyl acetate . The organic layer is then washed with saturated sodium chloride solution and dried over sodium sulfate . The solvent is removed under reduced pressure to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Alpha-(4-Bromophenyl)pyridine-2-acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as .
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as or in the presence of suitable solvents.
Reduction Reactions: Reducing agents like or .
Oxidation Reactions: Oxidizing agents such as or .
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Reduction Reactions: Corresponding amine derivatives.
Oxidation Reactions: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
Pharmaceutical Development
The compound has been identified as a valuable intermediate in the synthesis of various pharmaceutical agents. Notably, it plays a critical role in the production of Bromopheniramine Maleate, an antihistamine used to treat allergies . The presence of the bromine atom enhances its electrophilic properties, making it suitable for further chemical modifications that can lead to biologically active derivatives.
Case Study: Antiviral Properties
Research has indicated that compounds with similar structural motifs exhibit antiviral activities. For instance, derivatives synthesized from pyridine-based compounds have shown efficacy against viruses such as HSV-1 and HCV . These findings suggest that alpha-(4-Bromophenyl)pyridine-2-acetonitrile may also possess unexplored antiviral properties, warranting further investigation.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions allows chemists to create more complex molecules through straightforward pathways. The compound can be utilized in:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the formation of new compounds.
- Coupling Reactions : It can participate in cross-coupling reactions, which are essential for constructing complex organic frameworks.
Studies have shown that the structural characteristics of this compound contribute to its biological activity. Research focusing on its binding affinity to various biological targets is crucial for understanding its mechanism of action. For example:
Compound | Biological Activity | Reference |
---|---|---|
This compound | Potential antiviral activity | |
Bromopheniramine Maleate | Antihistamine properties |
Chemical Properties and Reactivity
The compound’s physical properties, such as its boiling point (452.5°C) and density (1.312 g/cm³), indicate its stability under various conditions, making it suitable for industrial applications. Its molecular formula (C₁₇H₁₈BrN₃) suggests that it can engage in diverse chemical reactions that are fundamental in synthetic chemistry.
Comparison with Related Compounds
To better understand the unique aspects of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Alpha-(4-Chlorophenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile | Chlorine instead of Bromine | Different reactivity due to chlorine |
Alpha-(Phenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile | No halogen substituent | Distinct pharmacological profile |
This comparison highlights how the presence of bromine affects both chemical reactivity and biological activity, which could be pivotal in drug design.
Mechanism of Action
The mechanism of action of alpha-(4-Bromophenyl)pyridine-2-acetonitrile involves its interaction with specific molecular targets and pathways. The bromophenyl group and the pyridine ring can interact with various enzymes and receptors, modulating their activity. The nitrile group can also participate in chemical reactions, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
- 4-Bromophenylacetonitrile
- 4-Bromobenzyl cyanide
- 4-Bromophenylacetoni
Comparison: Alpha-(4-Bromophenyl)pyridine-2-acetonitrile is unique due to the presence of both the bromophenyl group and the pyridine ring, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization .
Biological Activity
Alpha-(4-Bromophenyl)pyridine-2-acetonitrile is a compound that has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial, anticancer, and antioxidant properties. This detailed article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Bromophenyl Group : A phenyl group substituted with a bromine atom, which can influence biological activity.
- Nitrile Functionality : The presence of a cyano group () that may participate in various chemical reactions.
These structural components contribute to its reactivity and interaction with biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various pyridine derivatives, it was found to possess potent activity against both gram-positive and gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.013 µM |
Escherichia coli | 0.013 µM |
Pseudomonas aeruginosa | 0.025 µM |
The compound's effectiveness against these pathogens suggests its potential as a candidate for developing new antimicrobial agents .
2. Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against various human cancer cell lines, including MCF7 (breast cancer) and HT29 (colorectal cancer). The following table summarizes the IC50 values observed in these studies:
Cell Line | IC50 (µM) |
---|---|
MCF7 | 2.243 ± 0.217 |
HT29 | 3.964 ± 0.360 |
A2780 | 3.500 ± 0.200 |
The results indicate that this compound exhibits lower IC50 values compared to traditional chemotherapeutics like Doxorubicin, highlighting its potential as an effective anticancer agent with a favorable safety profile .
3. Antioxidant Activity
The antioxidant capacity of this compound was evaluated using several assays, including DPPH and ABTS methods. The compound demonstrated moderate antioxidant activity, comparable to known standards such as ascorbic acid.
Assay Method | Activity Level |
---|---|
DPPH Scavenging | Moderate |
ABTS Scavenging | Moderate |
These findings suggest that the compound may contribute to cellular protection against oxidative stress, which is implicated in various diseases .
The biological activity of this compound is thought to arise from its interaction with specific molecular targets:
- Enzyme Inhibition : The bromophenyl group may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : The pyridine ring can interact with various receptors, potentially modulating signaling pathways related to cell growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antibacterial Efficacy : In a comparative study, derivatives of pyridine were synthesized and tested against multiple bacterial strains. The results indicated that modifications to the bromophenyl group significantly enhanced antibacterial potency .
- Cytotoxicity Analysis : A study on structurally similar compounds revealed that those with halogen substitutions exhibited enhanced cytotoxicity against cancer cell lines, suggesting that this compound could follow a similar trend .
- Antioxidant Mechanisms : Research into the antioxidant mechanisms of pyridine derivatives indicated that the presence of electron-withdrawing groups like bromine could enhance radical scavenging activity .
Properties
IUPAC Name |
2-(4-bromophenyl)-2-pyridin-2-ylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-6-4-10(5-7-11)12(9-15)13-3-1-2-8-16-13/h1-8,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKCUNAECONNCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C#N)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001006362 | |
Record name | (4-Bromophenyl)(pyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001006362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85750-24-9 | |
Record name | α-(4-Bromophenyl)-2-pyridineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85750-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-(4-Bromophenyl)pyridine-2-acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085750249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Bromophenyl)(pyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001006362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(4-bromophenyl)pyridine-2-acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.472 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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